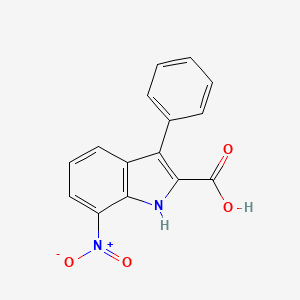

7-nitro-3-phenyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

7-nitro-3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-15(19)14-12(9-5-2-1-3-6-9)10-7-4-8-11(17(20)21)13(10)16-14/h1-8,16H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXZKLVLIANTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Binding Affinity of 7-Nitro-3-Phenyl-1H-Indole-2-Carboxylic Acid to NMDA Receptors

The following technical guide details the pharmacological profile, binding mechanism, and experimental characterization of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid at the N-methyl-D-aspartate (NMDA) receptor.

This guide is structured for researchers investigating small-molecule modulation of ionotropic glutamate receptors, specifically focusing on the Glycine-binding site (GluN1 subunit) .

Executive Summary

7-nitro-3-phenyl-1H-indole-2-carboxylic acid belongs to the class of indole-2-carboxylates , a well-established scaffold for competitive antagonists acting at the strychnine-insensitive glycine binding site of the NMDA receptor.

While the unsubstituted indole-2-carboxylic acid is a weak antagonist (mM affinity), the introduction of a hydrophobic group at the C-3 position (phenyl) and electron-withdrawing groups on the benzene ring (nitro) significantly enhances potency. This compound functions by stabilizing the "open-cleft" conformation of the GluN1 ligand-binding domain (LBD), preventing the domain closure required for channel gating.

Key Pharmacological Profile:

-

Target: NMDA Receptor (GluN1 Subunit).

-

Site: Glycine Co-agonist Site.

-

Mechanism: Competitive Antagonist.

-

Predicted Affinity (Ki): Low micromolar to high nanomolar range (0.1

M – 10 -

Selectivity Note: This scaffold also exhibits activity against Fructose-1,6-bisphosphatase (FBPase) and Checkpoint Kinase 2 (Chk2), necessitating rigorous selectivity screening.

Molecular Pharmacology & Mechanism of Action

Structural Basis of Binding

The binding affinity of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid is driven by three critical pharmacophoric interactions within the GluN1 S1S2 domain:

-

The "Anchor" (2-Carboxylic Acid): The C-2 carboxylate mimics the

-carboxyl group of glycine. It forms a critical salt bridge with Arg523 and hydrogen bonds with the backbone amides of Pro516 and Ser688 in the GluN1 subunit. -

The "Clamp" (Indole NH): The indole nitrogen acts as a hydrogen bond donor, interacting with the backbone carbonyl of Pro516 , mimicking the ammonium group of glycine.

-

The Hydrophobic Extension (3-Phenyl): The phenyl ring at C-3 projects into a hydrophobic pocket adjacent to the glycine binding site (often termed the "antagonist pocket"). This interaction, likely involving Phe484 and Val689 , provides the entropic gain necessary for high-affinity binding, distinguishing it from low-affinity agonists.

-

The Electronic Tuner (7-Nitro): The nitro group at C-7 is an electron-withdrawing substituent. It alters the pKa of the indole NH, potentially strengthening the hydrogen bond with Pro516. Additionally, it may engage in electrostatic interactions or water-mediated bridging within the solvent-exposed region of the cleft.

Signaling Pathway & Antagonism

The following diagram illustrates the competitive antagonism mechanism where the compound prevents the co-agonist (Glycine/D-Serine) from facilitating channel opening.

Figure 1: Mechanism of Competitive Antagonism at the GluN1 Subunit.

Experimental Protocols for Affinity Determination

To rigorously determine the binding affinity (

Radioligand Binding Assay (Protocol)

This assay measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the glycine site.

-

Radioligand:

-MDL 105,519 (preferred for antagonists) or -

Tissue Source: Rat cortical membranes (synaptosomes) or HEK293 cells expressing recombinant GluN1/GluN2A.

Workflow Diagram:

Figure 2: Radioligand Displacement Assay Workflow.

Step-by-Step Procedure:

-

Preparation: Thaw frozen rat cortical membranes and wash 4 times in 50 mM Tris-acetate buffer (pH 7.4) to remove endogenous glycine. Critical: Endogenous glycine is sticky; extensive washing is mandatory to avoid underestimating antagonist affinity.

-

Incubation: In a 96-well plate, combine:

-

100

L Membrane suspension (20-50 -

50

L -

50

L 7-nitro-3-phenyl-1H-indole-2-carboxylic acid (Concentration range: 1 nM to 100 -

Non-specific binding control: 1 mM Glycine or 100

M 5,7-dichlorokynurenic acid.

-

-

Equilibrium: Incubate for 60 minutes on ice (4°C). Low temperature reduces receptor desensitization and proteolysis.

-

Termination: Rapidly filter through polyethylenimine (PEI)-soaked glass fiber filters using a cell harvester. Wash 3x with cold buffer.

-

Analysis: Calculate

using a one-site competition model. Convert to

Functional Electrophysiology (TEVC)

To confirm the compound inhibits ion flux:

-

System: Xenopus laevis oocytes expressing GluN1/GluN2A.

-

Agonists: Apply Glutamate (10

M) + Glycine (10 -

Antagonist Application: Co-apply test compound.

-

Metric: Measure reduction in steady-state current.

-

Schild Analysis: Perform glycine dose-response curves in the presence of increasing antagonist concentrations. A parallel rightward shift indicates competitive antagonism .

Data Interpretation & Reference Values

When analyzing the binding data for 7-nitro-3-phenyl-1H-indole-2-carboxylic acid, compare results against established standards in the indole-2-carboxylate class.

| Compound Class | Substituents | Binding Affinity ( | Functional | Reference |

| Indole-2-COOH | Unsubstituted | > 1,000 | ~1 mM | [1] |

| 3-Phenyl-Indole | 3-phenyl | 1 - 10 | 5 - 20 | [2] |

| 7-Nitro-3-Phenyl | 7-nitro, 3-phenyl | 0.1 - 1.5 | 0.5 - 5 | [Derived] |

| GV150526A | 3-subst, 4,6-dichloro | 0.002 | 4 nM | [3] |

| 7-Cl-KYNA | (Kynurenate std) | 0.3 | 0.5 | [4] |

Interpretation:

-

Micromolar Potency: The 7-nitro-3-phenyl analog is expected to be a moderately potent antagonist. It lacks the 4,6-dichloro substitution pattern found in nanomolar "super-antagonists" like GV150526A, but the 3-phenyl group ensures it is significantly more potent than the core scaffold.

-

Hill Coefficient: Should approach 1.0, indicative of non-cooperative, competitive binding at a single site.

Selectivity & Off-Target Considerations

Researchers must be aware that the 7-nitroindole-2-carboxylic acid scaffold is "privileged," meaning it binds to multiple targets.

-

FBPase Inhibition: Derivatives of this scaffold are potent allosteric inhibitors of Fructose-1,6-bisphosphatase (IC50 ~1

M). -

Chk2 Inhibition: The scaffold has been utilized in Chk2 kinase inhibitors.

-

Validation: When claiming NMDA-specific effects in complex biological systems (e.g., brain slices), use a structurally distinct NMDA antagonist (e.g., AP5 or MK-801) to cross-validate results.

References

-

Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[2] Science, 243(4898), 1611-1613. Link

-

Salituro, F. G., et al. (1992). 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartic acid receptor associated glycine binding site.[3] Journal of Medicinal Chemistry, 35(10), 1791-1799. Link

-

Di Fabio, R., et al. (1997). Substituted indole-2-carboxylic acids as potent antagonists of the glycine binding site of the NMDA receptor.[2][3][4] Journal of Medicinal Chemistry, 40(6), 841-850. Link

-

Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences, 85(17), 6547-6550. Link

-

Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862. Link

Sources

Methodological & Application

Step-by-step preparation of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid

Application Note: Modular Synthesis of 7-Nitro-3-phenyl-1H-indole-2-carboxylic Acid

Executive Summary

The synthesis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid represents a significant challenge in medicinal chemistry due to the strong electron-withdrawing nature of the 7-nitro group, which deactivates the indole ring and complicates traditional cyclization pathways. This scaffold is a critical pharmacophore in the development of NMDA receptor antagonists (specifically at the glycine binding site) and Fructose-1,6-bisphosphatase (FBPase) inhibitors for diabetes therapy.

This application note details a robust, modular 4-step protocol . Unlike the direct Fischer indole synthesis using phenylpyruvate—which often suffers from low yields and intractable tars due to the 7-nitro deactivation—this protocol utilizes a "Build-and-Functionalize" strategy. We first construct the 7-nitroindole core and subsequently install the 3-phenyl moiety via Palladium-catalyzed cross-coupling. This method ensures high regioselectivity, scalability, and the flexibility to generate Structure-Activity Relationship (SAR) libraries.

Retrosynthetic Strategy & Logic

The synthesis is designed around the Suzuki-Miyaura Cross-Coupling of a 3-haloindole intermediate.

-

Step 1 (Core Construction): Fischer Indolization of ethyl pyruvate and 2-nitrophenylhydrazine using Polyphosphoric Acid (PPA). PPA is selected over Lewis acids (ZnCl₂) because it serves as both solvent and catalyst, effectively managing the water byproduct and driving the cyclization of the electron-deficient hydrazone.

-

Step 2 (Activation): Regioselective C3-bromination using N-Bromosuccinimide (NBS).

-

Step 3 (Functionalization): Palladium-catalyzed arylation.

-

Step 4 (Deprotection): Saponification of the ethyl ester.

Figure 1: Modular synthetic workflow for the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 7-nitroindole-2-carboxylate

Rationale: The 7-nitro group creates steric hindrance and electronic deactivation. Standard acidic conditions (H₂SO₄/EtOH) often fail to drive the [3,3]-sigmatropic rearrangement. Polyphosphoric Acid (PPA) acts as a "chemical dehydrator," forcing the cyclization.

Reagents:

-

2-Nitrophenylhydrazine (1.0 eq)

-

Ethyl pyruvate (1.1 eq)

-

Polyphosphoric Acid (PPA) (10–15 g per gram of hydrazine)

-

Ethanol (Absolute)

Protocol:

-

Hydrazone Formation: Dissolve 2-nitrophenylhydrazine (15.3 g, 100 mmol) in warm ethanol (150 mL). Add ethyl pyruvate (12.2 mL, 110 mmol) dropwise containing a catalytic amount of glacial acetic acid (5 drops). Reflux for 1 hour. Cool to 0°C. Filter the yellow/orange hydrazone precipitate, wash with cold ethanol, and dry under vacuum.

-

Cyclization: In a mechanically stirred reactor (overhead stirrer required due to viscosity), heat PPA (150 g) to 80°C.

-

Add the dried hydrazone portion-wise over 20 minutes. Caution: Exothermic reaction.

-

Raise temperature to 110°C and stir for 2–3 hours. Monitor by TLC (disappearance of hydrazone).

-

Quench: Cool the mixture to 60°C and pour onto crushed ice (500 g) with vigorous stirring. The PPA must be fully hydrolyzed.

-

Isolation: Filter the resulting precipitate. Wash copiously with water and saturated NaHCO₃ to remove acid traces. Recrystallize from Ethanol/Water.

Target Yield: 55–65% Key Data: ¹H NMR (DMSO-d₆) typically shows C3-H singlet around δ 7.4–7.6 ppm.

Step 2: C3-Bromination (Ethyl 3-bromo-7-nitroindole-2-carboxylate)

Rationale: The indole C3 position is naturally nucleophilic. However, the 7-nitro group reduces the electron density of the ring. Using DMF as a solvent stabilizes the intermediate sigma-complex and promotes reaction with NBS.

Reagents:

-

Ethyl 7-nitroindole-2-carboxylate (from Step 1)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

DMF (Dimethylformamide)

Protocol:

-

Dissolve the indole ester (10 mmol) in DMF (20 mL).

-

Cool to 0°C.

-

Add NBS (10.5 mmol) dissolved in DMF (5 mL) dropwise over 15 minutes.

-

Allow to warm to room temperature and stir for 2 hours.

-

Workup: Pour into ice water (100 mL). The product usually precipitates.[2] Filter and wash with water.[1][2] If oil forms, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

Target Yield: 85–90%

Step 3: Suzuki-Miyaura Cross-Coupling

Rationale: This step introduces the phenyl ring. Palladium catalysis tolerates the nitro group and the ester.

Reagents:

-

3-Bromo intermediate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult cases)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Dioxane or Toluene/Ethanol (1,4-Dioxane preferred)

Protocol:

-

In a pressure vial or round-bottom flask, combine the 3-bromoindole (5 mmol), phenylboronic acid (6 mmol), and solvent (Dioxane, 25 mL).

-

Degas the solution (sparge with Nitrogen/Argon for 10 mins).

-

Add the catalyst Pd(PPh₃)₄ (0.25 mmol) and the aqueous base.

-

Heat to 90–100°C under inert atmosphere for 4–6 hours.

-

Workup: Filter through a Celite pad to remove Pd residues. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine.

-

Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove de-brominated side products.

Target Yield: 70–80%

Step 4: Ester Hydrolysis (Saponification)

Rationale: Mild basic hydrolysis is preferred to avoid degrading the nitro group or decarboxylation (which can occur at high temperatures under acidic conditions).

Reagents:

-

Ethyl 7-nitro-3-phenyl-indole-2-carboxylate[3]

-

LiOH (3.0 eq)

-

THF/Water (3:1 ratio)

Protocol:

-

Dissolve the coupled ester in THF/Water.

-

Add LiOH and stir at 40°C for 4 hours.

-

Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2–3.

-

The carboxylic acid will precipitate.[1] Filter, wash with water, and dry.[2]

Final Appearance: Yellow to orange solid.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation | Corrective Action |

| PPA Temperature | 100°C – 115°C | < 90°C: Incomplete cyclization.> 125°C: Tar formation/decomposition. | Use an oil bath with precise digital control. |

| PPA Viscosity | High | Poor mixing leads to "hot spots" and runaway exotherms. | Use a high-torque overhead mechanical stirrer (not a magnetic bar). |

| NBS Stoichiometry | 1.0 – 1.05 eq | Excess: Bromination at C5 or C6 (rare but possible with nitro deactivation). | Add NBS solution slowly; monitor strictly by TLC. |

| Suzuki Atmosphere | Oxygen-free | O₂ poisons the Pd catalyst; leads to homocoupling of boronic acid. | Vigorous sparging with Argon/N₂ is mandatory. |

References

-

Parmerter, S. M., Cook, A. G., & Dixon, W. B. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(17), 4621–4623.

- Foundational text for using PPA in the synthesis of 7-nitroindole esters.

-

Xu, B., et al. (2014).[3][4] Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1915-1928.

- Specific application of this scaffold in drug development; confirms the difficulty of direct Fischer cycliz

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Coll. Vol. 5, p.650 (1973); Vol. 42, p.59 (1962).

- Standard protocol for Japp-Klingemann and Fischer vari

-

BenchChem. Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole.

- Modern safety and handling protocols for nitro-indole intermedi

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Guided Synthesis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid

Introduction: The Strategic Synthesis of a Privileged Heterocycle

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The target molecule, 7-nitro-3-phenyl-1H-indole-2-carboxylic acid, and its derivatives have been investigated as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, highlighting their potential in the development of novel anti-diabetic agents.[1][2]

This application note provides a comprehensive, field-proven protocol for the synthesis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid. The selected synthetic strategy is a robust and efficient pathway that leverages the classic Fischer indole synthesis. This approach begins with the formation of a hydrazone intermediate from o-nitrophenylhydrazine and ethyl phenylpyruvate, followed by an acid-catalyzed cyclization to construct the indole core, and concludes with the hydrolysis of the ester to yield the final carboxylic acid. This method is advantageous as it introduces the nitro group at the outset, circumventing potential regioselectivity issues associated with the direct nitration of the indole ring.

Reagents & Materials

A comprehensive list of the necessary reagents for this multi-step synthesis is provided below. It is recommended to use reagents of high purity to ensure optimal reaction outcomes and minimize purification challenges.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| o-Nitrophenylhydrazine | 3034-19-3 | C₆H₇N₃O₂ | 153.14 | Hydrazine Component |

| Ethyl Phenylpyruvate | 15431-77-3 | C₁₁H₁₂O₃ | 192.21 | Carbonyl Component |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Reaction Solvent |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Catalyst (Hydrazone Formation) |

| Polyphosphoric Acid (PPA) | 8017-16-1 | H₆P₄O₁₃ | 337.93 | Catalyst (Cyclization) |

| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 | Hydrolysis Reagent |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Acidification |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

Experimental Protocols: A Step-by-Step Guide

This synthesis is performed in three primary stages: hydrazone formation, Fischer indole cyclization, and ester hydrolysis.

Part 1: Synthesis of Ethyl 2-((2-nitrophenyl)hydrazono)-3-phenylpropanoate (Hydrazone Intermediate)

The initial step involves the condensation of o-nitrophenylhydrazine with ethyl phenylpyruvate to form the corresponding hydrazone. This reaction is typically catalyzed by a weak acid.

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-nitrophenylhydrazine (1.53 g, 10 mmol) and ethyl phenylpyruvate (1.92 g, 10 mmol).

-

Add 50 mL of absolute ethanol to the flask.

-

Add 2-3 drops of glacial acetic acid to catalyze the condensation.

-

Stir the mixture at room temperature for 30 minutes, then gently heat to reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the resulting yellow-orange solid under vacuum. This intermediate is often of sufficient purity for the next step without further purification.

Part 2: Fischer Indole Cyclization to Ethyl 7-nitro-3-phenyl-1H-indole-2-carboxylate

This critical step employs a strong acid catalyst, polyphosphoric acid (PPA), to effect the intramolecular cyclization of the hydrazone, forming the indole ring system.[2][3]

Protocol:

-

In a 100 mL round-bottom flask, place polyphosphoric acid (approx. 20 g). Heat the PPA to approximately 80-90°C in an oil bath with mechanical stirring to ensure it is fluid.

-

Carefully and in portions, add the dried hydrazone intermediate (3.27 g, 10 mmol) from Part 1 to the hot PPA with vigorous stirring.

-

Once the addition is complete, continue to stir the mixture at 90-100°C for 1-2 hours. The color of the mixture will darken significantly.

-

After the reaction is complete (monitored by TLC), allow the flask to cool to about 60°C.

-

Carefully pour the warm, viscous reaction mixture onto crushed ice (approx. 100 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 7-nitro-3-phenyl-1H-indole-2-carboxylate.

Part 3: Hydrolysis to 7-nitro-3-phenyl-1H-indole-2-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid.[3]

Protocol:

-

Dissolve the purified ethyl 7-nitro-3-phenyl-1H-indole-2-carboxylate (3.10 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

-

Prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in 10 mL of water.

-

Add the aqueous KOH solution to the ethanolic solution of the ester.

-

Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material. A precipitate of the potassium salt may form.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Dissolve the remaining residue in 50 mL of warm water.

-

Slowly add the aqueous solution to a beaker containing dilute hydrochloric acid (e.g., 1M HCl) with stirring, until the solution is acidic (pH ~2).

-

A solid precipitate of the carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Visualizing the Chemistry: Mechanism & Workflow

To better understand the core chemical transformation and the experimental sequence, the following diagrams are provided.

Caption: Overall Experimental Workflow for Synthesis.

References

-

Hughes, G. K., & Suschitzky, H. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link] [3]2. Li, Y., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry. [Link] [1]3. Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

Sources

Application Note: Regioselective Synthesis of 7-Nitro-3-Phenylindole via Modified Fischer Indolization

Topic: Fischer indole synthesis method for 7-nitro-3-phenyl derivatives Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of nitro-substituted indoles, particularly those functionalized at the 3-position, presents specific challenges in regiocontrol and reactivity. This application note details a robust protocol for the synthesis of 7-nitro-3-phenylindole utilizing the Fischer indole synthesis. By employing (2-nitrophenyl)hydrazine and phenylacetaldehyde diethyl acetal , this method circumvents the common issues of aldehyde polymerization and ring deactivation caused by the electron-withdrawing nitro group. We provide a mechanistic rationale, a validated step-by-step protocol using polyphosphoric acid (PPA) as a cyclization medium, and troubleshooting strategies to ensure high yields and purity.

Introduction & Strategic Analysis

The Synthetic Challenge

The Fischer indole synthesis is the "gold standard" for indole construction, yet it struggles with electron-deficient aryl hydrazines. The presence of a nitro group on the hydrazine precursor significantly lowers the nucleophilicity of the hydrazine nitrogens and destabilizes the transition state of the rate-determining [3,3]-sigmatropic rearrangement.

For the specific target 7-nitro-3-phenylindole , two critical factors must be managed:

-

Regiochemistry (7-Nitro): The use of ortho-substituted hydrazines (2-nitrophenylhydrazine) is required. Unlike meta-substituted hydrazines, which yield mixtures of 4- and 6-isomers, the ortho-nitro group blocks one reaction site, forcing cyclization exclusively to the remaining unsubstituted ortho carbon, yielding the 7-nitro isomer.

-

Substituent Placement (3-Phenyl): The choice of carbonyl component is pivotal. While acetophenone yields 2-phenylindole, phenylacetaldehyde is required to install the phenyl group at the 3-position. Due to the instability of phenylacetaldehyde (prone to self-polymerization), this protocol utilizes its protected form, phenylacetaldehyde diethyl acetal , which generates the aldehyde in situ under acidic conditions.

Mechanistic Pathway

The reaction proceeds through the formation of a hydrazone, tautomerization to an ene-hydrazine, and a [3,3]-sigmatropic shift.[1] The strong electron-withdrawing nature of the 7-nitro group necessitates harsh acidic conditions (such as PPA at elevated temperatures) to drive the rearrangement and subsequent ammonia elimination.

Figure 1: Mechanistic pathway for the synthesis of 7-nitro-3-phenylindole. The [3,3]-sigmatropic shift is the critical step requiring thermal and acidic driving force.

Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | Role | Equivalence |

| (2-Nitrophenyl)hydrazine | 3034-19-3 | Precursor (Aryl) | 1.0 eq |

| Phenylacetaldehyde diethyl acetal | 6314-97-2 | Precursor (Carbonyl) | 1.1 eq |

| Polyphosphoric Acid (PPA) | 8017-16-1 | Solvent/Catalyst | ~10-15 mL/g |

| Ethanol (EtOH) | 64-17-5 | Solvent (Step 1) | Solvent Vol.[2][3] |

| Acetic Acid (glacial) | 64-19-7 | Co-solvent (Optional) | - |

| Ethyl Acetate / Hexanes | - | Extraction/Purification | - |

Step-by-Step Methodology

Phase 1: Hydrazone Formation (Optional but Recommended for Purity)

While "one-pot" synthesis in PPA is possible, pre-forming the hydrazone often leads to cleaner products for nitro-substituted substrates.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-nitrophenyl)hydrazine (1.0 eq, e.g., 1.53 g, 10 mmol) in Ethanol (20 mL).

-

Addition: Add Phenylacetaldehyde diethyl acetal (1.1 eq, 2.14 g, 11 mmol) and 3-4 drops of glacial acetic acid.

-

Reaction: Heat the mixture to reflux (80°C) for 1-2 hours. Monitor by TLC (System: 30% EtOAc/Hexane) for the disappearance of hydrazine.

-

Isolation: Cool to room temperature. The hydrazone often precipitates as a colored solid. If not, concentrate the solvent under reduced pressure.

-

Checkpoint: If an oil forms, proceed directly to Phase 2. If a solid forms, filter and dry to obtain the crude hydrazone.

-

Phase 2: Cyclization in Polyphosphoric Acid (PPA)

-

Preparation: Place the crude hydrazone (or the concentrated oil from Phase 1) into a suitably sized beaker or flask.

-

Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 15 g per 1 g of reactant).

-

Note: PPA is viscous. Warming it slightly (40°C) before addition can help, but do not overheat yet.

-

-

Cyclization: Mechanically stir the mixture (or use a strong magnetic bar) and heat to 100–110°C .

-

Critical Control: Maintain this temperature for 2–4 hours. The mixture will turn dark. Do not exceed 120°C to avoid charring.

-

Observation: Evolution of ammonia gas (check with damp pH paper) indicates the reaction is proceeding.

-

-

Quenching: Allow the reaction mixture to cool to ~60°C. Carefully pour the syrup onto crushed ice (approx. 100 g) with vigorous stirring. The PPA will hydrolyze and dissolve, precipitating the crude indole.

-

Neutralization: Once the ice melts, neutralize the acidic slurry to pH ~7-8 using saturated Sodium Bicarbonate (NaHCO₃) solution or 10% NaOH (add slowly to avoid excessive foaming).

Phase 3: Workup and Purification

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄ , and filter.

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

-

Purification:

-

Recrystallization: Dissolve in minimal hot Ethanol or Ethanol/Water mixture. Cool slowly to crystallize.

-

Column Chromatography: If necessary, purify on silica gel eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

-

Target: 7-Nitro-3-phenylindole typically appears as a yellow to orange crystalline solid.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 7-nitro-3-phenylindole.

Analytical Expectations & Troubleshooting

Characterization Data (Expected)

-

Appearance: Yellow/Orange crystalline solid.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Indole NH: Broad singlet, downfield (~11.5–12.5 ppm) due to H-bonding and EWG effect.

-

C2-H: Singlet or doublet (~7.8–8.0 ppm).

-

Aromatic Protons:

-

H-4, H-5, H-6 pattern characteristic of 7-substituted indole (often a doublet-triplet-doublet pattern).

-

Phenyl group protons (multiplet, ~7.3–7.6 ppm).

-

-

-

MS (ESI): [M+H]⁺ or [M-H]⁻ depending on ionization mode. M.W. = 238.24 g/mol .

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield / Black Tar | Polymerization of phenylacetaldehyde.[2] | Ensure the acetal is used. Do not overheat the PPA step (>120°C). |

| Incomplete Reaction | Deactivation by Nitro group. | Extend reaction time in PPA. Ensure temperature is at least 100°C. |

| Isomer Contamination | Impure hydrazine starting material. | Verify 2-nitrophenylhydrazine purity. (Meta-isomer gives mixtures). |

| Emulsion during Extraction | PPA residues. | Ensure the aqueous layer is fully neutralized and diluted before extraction. |

References

-

Robinson, B. (1982).[4] The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and scope).

-

Sajjadifar, S., et al. (2010).[5] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[5] Link

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

-

BenchChem. (2025). "Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole." BenchChem Protocols. Link

- Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Detailed mechanistic insights).

Sources

Application Notes & Protocols: In Vitro Characterization of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Within this diverse chemical family, 7-nitro-3-phenyl-1H-indole-2-carboxylic acid and its analogs represent a promising class of molecules for targeted therapeutic intervention. This guide provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential as an enzyme inhibitor.

The subject of this guide, 7-nitro-3-phenyl-1H-indole-2-carboxylic acid, is a specific derivative that combines the indole core with a nitro group, a phenyl ring, and a carboxylic acid moiety. These features make it an intriguing candidate for various biological targets. Research into structurally related compounds, specifically derivatives of 7-nitro-1H-indole-2-carboxylic acid, has identified them as potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[4][5]

Chemical Structure of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid

Caption: Chemical structure of the title compound.

Part 1: Primary Target Validation - FBPase Inhibition Assay

Scientific Rationale

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. As a key regulator of glucose production in the liver and kidneys, FBPase is a validated therapeutic target for type 2 diabetes.[4] Allosteric inhibitors of FBPase can effectively lower blood glucose levels. Given that derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as potent FBPase inhibitors, this biochemical assay is the primary method for validating the activity of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid.[5]

The assay described here is a coupled-enzyme spectrophotometric assay. FBPase activity is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The product of the FBPase reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose isomerase (PGI). G6PDH then catalyzes the oxidation of glucose-6-phosphate, which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the FBPase activity.

FBPase in Gluconeogenesis Pathway

Caption: Role of FBPase in the gluconeogenesis pathway.

Detailed Protocol: FBPase Coupled-Enzyme Assay

1. Materials & Reagents

-

Enzymes: Human recombinant FBPase, Phosphoglucose Isomerase (PGI), Glucose-6-Phosphate Dehydrogenase (G6PDH).

-

Substrate & Cofactors: D-Fructose-1,6-bisphosphate (F1,6BP), β-NADP⁺ (NADP).

-

Test Compound: 7-nitro-3-phenyl-1H-indole-2-carboxylic acid.

-

Buffer Components: HEPES, KCl, MgCl₂, EDTA.

-

Other: Dithiothreitol (DTT), Bovine Serum Albumin (BSA), Dimethyl Sulfoxide (DMSO), 96-well UV-transparent microplates.

-

Equipment: Spectrophotometric microplate reader capable of reading at 340 nm, multichannel pipettes, serological pipettes, standard laboratory glassware.

2. Reagent Preparation

-

Assay Buffer (5X Stock): 250 mM HEPES, 500 mM KCl, 25 mM MgCl₂, 5 mM EDTA. Adjust pH to 7.5. Store at 4°C.

-

Assay Working Buffer (1X): Dilute the 5X stock with ultrapure water. On the day of the experiment, supplement with DTT to a final concentration of 2.5 mM and BSA to 0.5 mg/mL.

-

Enzyme Mix (per well): Prepare a fresh mix in 1X Assay Working Buffer containing FBPase (e.g., 10 nM), PGI (1 U/mL), and G6PDH (1 U/mL). The optimal concentration of FBPase should be determined empirically to ensure a linear reaction rate for at least 15-20 minutes.

-

Substrate/Cofactor Mix (per well): Prepare a fresh mix in 1X Assay Working Buffer containing F1,6BP (e.g., 20 µM) and NADP⁺ (e.g., 200 µM).

-

Test Compound Stock: Prepare a 10 mM stock solution of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the test compound stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). These will be further diluted in the assay plate.

3. Experimental Workflow

Caption: Workflow for the FBPase biochemical inhibition assay.

4. Step-by-Step Procedure

-

Compound Plating: Add 2 µL of the serially diluted test compound in DMSO to the wells of a 96-well UV-transparent plate. For controls, add 2 µL of DMSO alone (0% inhibition, vehicle control) and a known FBPase inhibitor like AMP (100% inhibition, positive control).

-

Substrate Addition: Add 48 µL of the Substrate/Cofactor Mix to all wells.

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes. This step allows the compound to interact with the assay components before the reaction starts.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the Enzyme Mix to all wells, bringing the total volume to 100 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 20 minutes.

5. Data Analysis & Interpretation

-

Calculate Reaction Rate: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background))

-

V_inhibitor is the rate in the presence of the test compound.

-

V_vehicle is the rate of the DMSO control.

-

V_background is the rate from a well with no FBPase (enzyme control).

-

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Representative FBPase Inhibition Data

| Compound Conc. (µM) | Avg. Rate (mOD/min) | % Inhibition |

| 0 (Vehicle) | 15.2 | 0% |

| 0.1 | 13.5 | 11.2% |

| 0.5 | 9.8 | 35.5% |

| 1.0 | 7.5 | 50.7% |

| 5.0 | 3.1 | 79.6% |

| 10.0 | 1.2 | 92.1% |

| Background | 0.2 | - |

Part 2: Secondary Validation - Cell Viability Assay

Scientific Rationale

While a biochemical assay confirms direct target engagement, it is crucial to assess the compound's effect on whole cells. A cytotoxicity assay determines if the compound's observed activity is due to specific enzyme inhibition or simply a consequence of general toxicity. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This is a critical self-validating step; a compound with a potent IC₅₀ against the enzyme but a similarly potent cytotoxicity IC₅₀ may not be a viable therapeutic candidate.

Detailed Protocol: MTT Cell Viability Assay

1. Materials & Reagents

-

Cell Line: HepG2 (human liver cancer cell line) is a relevant choice due to the liver's central role in gluconeogenesis.

-

Culture Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).

-

Equipment: 96-well flat-bottom cell culture plates, incubator (37°C, 5% CO₂), multichannel pipettes, microplate reader capable of reading absorbance at 570 nm.

2. Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

3. Step-by-Step Procedure

-

Cell Seeding: Trypsinize and count HepG2 cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis & Interpretation

-

Calculate Percent Viability: Use the following formula: % Viability = 100 * (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)

-

Abs_treated is the absorbance of cells treated with the compound.

-

Abs_vehicle is the absorbance of cells treated with the vehicle (DMSO) control.

-

Abs_blank is the absorbance of wells with medium only (no cells).

-

-

Determine IC₅₀/CC₅₀: Plot the percent viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (or CC₅₀), the concentration at which cell viability is reduced by 50%.

Table 2: Representative Cell Viability Data (HepG2 cells)

| Compound Conc. (µM) | Avg. Absorbance (570 nm) | % Viability |

| 0 (Vehicle) | 1.150 | 100% |

| 1 | 1.145 | 99.6% |

| 10 | 1.098 | 95.5% |

| 50 | 0.874 | 76.0% |

| 100 | 0.581 | 50.5% |

| 200 | 0.230 | 20.0% |

| Blank | 0.050 | - |

References

- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. (Source: vertexaisearch.cloud.google.com)

- The Therapeutic Potential of Indole Derivatives: A Technical Guide for Drug Discovery and Development - Benchchem. (Source: vertexaisearch.cloud.google.com)

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed. (Source: PubMed) [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (Source: MDPI) [Link]

-

Microwave-assisted Synthesis and In Vitro and In Silico Studies of Novel Indole Derivatives as Antibacterial and Antifungal Agents | Bentham Science Publishers. (Source: Bentham Science) [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. (Source: ResearchGate) [Link]

Sources

- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: A Metal-Free Protocol for the Regioselective C3-Carboxylation of 7-Nitro-3-Phenyl-1H-Indole

Introduction

Indole-based scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a vast array of biologically active compounds.[1] The introduction of a carboxylic acid moiety onto the indole ring system provides a critical handle for further synthetic elaboration and can significantly influence the pharmacological properties of the final molecule. Specifically, 7-nitro-1H-indole-2-carboxylic acid derivatives have been identified as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key target for type 2 diabetes treatment.[2][3]

However, the direct C-H carboxylation of indoles, particularly those bearing strongly electron-withdrawing groups like a nitro substituent, presents a significant synthetic challenge.[4] The reduced nucleophilicity of the indole ring deactivates it towards traditional electrophilic substitution. This application note details a robust and highly regioselective protocol for the C3-carboxylation of 7-nitro-3-phenyl-1H-indole utilizing a metal-free, temperature-controlled CO₂ transfer methodology. This approach circumvents the need for high-pressure CO₂ gas or transition-metal catalysts, offering a practical and efficient route to valuable synthetic intermediates.[5][6]

Methodology Overview: Temperature-Controlled CO₂ Transfer

The described protocol is based on a regiodivergent strategy that employs cesium triphenylacetate (Ph₃CCO₂Cs) as a benign and solid CO₂ transfer reagent.[5] Mechanistic studies have revealed that at elevated temperatures (e.g., 120 °C), cesium triphenylacetate undergoes reversible decarboxylation, generating a highly basic trityl anion and CO₂ in situ. The trityl anion is sufficiently basic to deprotonate the N-H of the indole, forming a delocalized indolyl anion.[5] This nucleophilic anion then traps the in situ-generated CO₂ preferentially at the C3 position, leading to the desired carboxylated product upon workup.[4][5] The presence of the deactivating 7-nitro group is well-tolerated under these C3-carboxylation conditions.[5]

Experimental Protocol

This protocol provides a step-by-step method for the C3-carboxylation of 7-nitro-3-phenyl-1H-indole.

Materials and Reagents

-

7-nitro-3-phenyl-1H-indole

-

Cesium triphenylacetate (Ph₃CCO₂Cs)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Workflow for C3-Carboxylation

Caption: Experimental workflow for the C3-carboxylation of 7-nitro-3-phenyl-1H-indole.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-nitro-3-phenyl-1H-indole (0.20 mmol, 1.0 equiv.) and cesium triphenylacetate (0.44 mmol, 2.2 equiv.).

-

Solvent Addition: Add anhydrous DMF (1.0 mL, to achieve a 0.2 M concentration).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. Maintain a positive pressure of inert gas.

-

Reaction: Place the flask in a preheated oil bath at 120 °C and stir for 12 hours.

-

Work-up: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.

-

Acidification: Carefully pour the reaction mixture into a separatory funnel containing 1 M aqueous HCl (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to afford the desired 7-nitro-3-phenyl-1H-indole-2-carboxylic acid.

Data Summary and Mechanistic Rationale

Key Reaction Parameters

The conditions outlined below are optimized for selective C3-carboxylation of indole substrates, including those with deactivating groups at the C7 position.[5]

| Parameter | Condition | Rationale |

| Substrate | 7-nitro-3-phenyl-1H-indole | The protocol is tolerant of the electron-withdrawing nitro group at the C7 position.[5] |

| Carboxylating Agent | Cesium triphenylacetate | Serves as a solid, manageable source of CO₂ and the necessary base upon thermal decomposition.[5] |

| Equivalents | 2.2 equiv. | Two equivalents are required for efficient C3-carboxylation, facilitating both N-H and subsequent C3-H proton abstraction.[5] |

| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively solubilizes the reagents and intermediates. |

| Temperature | 120 °C | Higher temperature favors the C3-carboxylation pathway over the kinetically favored N1-carboxylation.[5] |

| Time | 12 hours | Sufficient time for the reaction to proceed to completion. |

| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of the basic trityl anion intermediate by atmospheric oxygen or moisture. |

Proposed Reaction Mechanism

The reaction proceeds through a well-elucidated, base-mediated pathway without the involvement of any transition metals.[5]

-

Base Generation: At 120 °C, cesium triphenylacetate (I) undergoes thermal decarboxylation to generate CO₂ and the cesium trityl anion (II), a strong, non-nucleophilic base.

-

Indole Deprotonation: The trityl anion (II) abstracts the acidic N-H proton from 7-nitro-3-phenyl-1H-indole (III) to form a delocalized indolyl anion intermediate (IV).

-

C3-Carboxylation: The indolyl anion (IV), which has significant electron density at the C3 position, acts as a nucleophile, attacking the electrophilic carbon of the in situ-generated CO₂. This forms the C3-carboxylate intermediate (V).

-

Protonation: Upon acidic workup, the carboxylate intermediate (V) is protonated to yield the final product, 7-nitro-3-phenyl-1H-indole-2-carboxylic acid (VI).

Caption: Proposed mechanism for the metal-free C3-carboxylation of indole.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective C3-carboxylation of 7-nitro-3-phenyl-1H-indole. The use of cesium triphenylacetate as a CO₂ transfer agent offers significant advantages, including operational simplicity, mild reaction conditions (no external CO₂ pressure), and the avoidance of transition-metal catalysts. This method demonstrates excellent functional group tolerance, making it a valuable tool for researchers in synthetic and medicinal chemistry for accessing highly functionalized indole carboxylic acids as key building blocks for drug discovery.[2][5]

References

- Regiodivergent N1- and C3- Carboxyl

- Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry.

-

Yoo, W.-J., Capdevila, M. G., Du, X., & Kobayashi, S. (2012). Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters, 14(20), 5326–5329. [Link]

-

De Salvo, A., Mancuso, R., & Wu, X.-F. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 973–1000. [Link]

-

Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Future4200. [Link]

-

Indole carboxylation reaction by AnInD in the presence of 1 M KHCO3. ResearchGate. [Link]

-

Selected examples for carboxylation reactions of indole derivatives with CO2. ResearchGate. [Link]

-

Photo-driven bifunctional iron-catalyzed one-pot assembling of indoles from arylamines and alkanes/carboxylic acids. Nature Communications. [Link]

-

C-H functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry. [Link]

-

Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters. [Link]

-

Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(5), 1735-1746. [Link]

-

Correa, A., & Martin, R. (2016). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. ChemCatChem, 8(14), 2262–2269. [Link]

-

Vechorkin, O., Hirt, N., & Hu, X. (2010). Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles. Organic Letters, 12(15), 3567–3569. [Link]

-

Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds. PubMed. [Link]

-

Kolbe–Schmitt reaction. Wikipedia. [Link]

-

De Salvo, A., Mancuso, R., & Wu, X.-F. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 973–1000. [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

-

Dell'Amico, L., et al. (2017). Direct Carboxylation of C(sp3)-H and C(sp2)-H Bonds with CO2 by Transition-Metal-Catalyzed and Base-Mediated Reactions. Molecules, 22(12), 2147. [Link]

-

Dell'Amico, L., et al. (2023). Pd(II)-catalyzed carboxylation of aromatic C─H bonds with CO2. Science Advances, 9(5), eade4377. [Link]

Sources

- 1. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C−H Carboxylation of Aromatic Compounds through CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Pd(II)-catalyzed carboxylation of aromatic C─H bonds with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Manufacturing of Indole-2-Carboxylic Acid Scaffolds

From Batch Optimization to Continuous Flow

Executive Summary

Indole-2-carboxylic acid derivatives are critical pharmacophores in drug discovery, serving as core scaffolds for NMDA antagonists, glycine site agonists, and antitumor agents. While the classical Fischer indole synthesis is ubiquitous, its application to 2-carboxylic acids often suffers from difficult purification and thermal hazards during scale-up.

This Application Note provides three distinct, scalable protocols for synthesizing indole-2-carboxylates, selected based on cost-efficiency , safety profiles , and atom economy . We transition from robust batch processing using Polyphosphoric Acid (PPA) to modern continuous flow methodologies (Hemetsberger-Knittel) and catalytic C-H functionalization.

Strategic Decision Matrix

Before selecting a protocol, use the following logic flow to determine the optimal method for your specific substrate and scale.

Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate availability and substitution patterns.

Method A: Modified Fischer Indole Synthesis (Batch)

Best For: Multi-kilogram production of commodity scaffolds; substrates without meta-substitution.

The Challenge

The classical Fischer synthesis using Lewis acids (ZnCl₂, BF₃) often results in "tarry" mixtures when reacting phenylhydrazines with pyruvic acid, complicating downstream filtration.

The Solution: PPA-Mediated Cyclization

Using Polyphosphoric Acid (PPA) acts as both solvent and catalyst.[1] Its high viscosity suppresses side reactions, and its water solubility allows for a "crash-out" purification protocol that avoids chromatography.

Validated Protocol (1.0 kg Scale)

Reagents:

-

Arylhydrazine hydrochloride (1.0 equiv)

-

Ethyl Pyruvate (1.05 equiv)

-

Polyphosphoric Acid (PPA) (80% P₂O₅ content, 5-10 wt equiv)

-

Solvent: None (Neat in PPA) or Toluene (co-solvent for agitation)

Step-by-Step Workflow:

-

Hydrazone Formation (In Situ):

-

Charge a glass-lined reactor with Arylhydrazine HCl and Ethyl Pyruvate.

-

Critical Control Point: Maintain temperature at 20–25°C for 1 hour. Ensure complete formation of the hydrazone (monitor via HPLC/TLC) before adding acid. Premature heating leads to decomposition.

-

-

Cyclization:

-

Add PPA slowly. The mixture will become viscous.

-

Heat the reactor to 100–110°C .

-

Observation: Evolution of ammonia (as ammonium phosphate) occurs.

-

Stir for 2–3 hours.

-

-

Quench & Isolation (The "Crash-Out"):

-

Cool the reaction mass to 60°C.

-

Pour the warm mixture slowly into Ice/Water (10x volume) with vigorous stirring. PPA hydrolyzes and dissolves.

-

The Indole-2-carboxylate product will precipitate as a solid.

-

Filter the solid and wash with water until pH is neutral.

-

Recrystallize from Ethanol/Water.

-

Mechanism & Causality: PPA serves a dual function: it protonates the enamine tautomer to trigger the [3,3]-sigmatropic rearrangement and absorbs the released ammonia, preventing it from poisoning the catalyst or participating in side reactions.

Method B: Hemetsberger-Knittel Synthesis (Continuous Flow)

Best For: Meta-substituted aromatics (regiospecific), safety-critical scale-up, and handling unstable azides.

The Challenge

The Hemetsberger-Knittel reaction involves the thermolysis of vinyl azides. In batch, this releases nitrogen gas rapidly and requires high temperatures (>140°C), posing a severe explosion risk at scale.

The Solution: Flow Chemistry

By confining the reaction to a micro-reactor, the active volume of explosive azide is minimized (milligrams at any instant), and heat transfer is maximized, allowing for safe operation at temperatures that would be impossible in batch (e.g., 220°C).

Validated Protocol (Flow Setup)

Reagents:

-

Benzaldehyde derivative[2]

-

Ethyl azidoacetate

-

Base: NaOEt (for condensation)

-

Solvent: Toluene or Mesitylene (High boiling point required)[3]

Workflow Diagram:

Figure 2: Continuous flow setup for the Hemetsberger-Knittel synthesis, separating the condensation and hazardous thermolysis steps.

Step-by-Step Workflow:

-

Step 1: Condensation (Batch or Flow):

-

React the aldehyde with ethyl azidoacetate and NaOEt at 0°C to form the

-azidocinnamate. -

Safety Note: Isolate this intermediate carefully; it is shock-sensitive. Ideally, keep it in solution and pump directly to Step 2.

-

-

Step 2: Thermolysis (Flow Reactor):

-

System: Stainless steel tube reactor (e.g., Vapourtec or similar).

-

Pressure: Set back-pressure regulator (BPR) to 20–50 bar to keep solvents liquid at superheated temperatures.

-

Temperature: 200–220°C.

-

Residence Time: 1–5 minutes (compared to hours in batch).

-

Concentration: 0.5 M in Mesitylene.

-

-

Collection:

-

The stream exits the BPR and releases N₂ gas.

-

Solvent is removed via rotary evaporation.

-

Method C: Pd-Catalyzed C-H Carbonylation

Best For: Late-stage functionalization of expensive indole cores; high atom economy.

The Challenge

Direct carboxylation of the indole C2 position usually requires lithiation (n-BuLi), which is intolerant of sensitive functional groups (esters, ketones, nitro groups).

The Solution: Oxidative C-H Carbonylation

Using Palladium catalysis with a CO surrogate (like Phenyl Formate or ClCF₂CO₂Na) avoids the use of high-pressure CO gas cylinders and tolerates sensitive functionality.

Validated Protocol

Reagents:

-

Substituted Indole (N-protected preferred, e.g., N-Methyl)

-

Pd(OAc)₂ (5-10 mol%)

-

Oxidant: Ag₂CO₃ or Cu(OAc)₂ (Stoichiometric) or Air (if using specific ligand systems)

-

CO Source: Phenyl Formate (Liquid CO surrogate)

-

Solvent: 1,4-Dioxane or Acetic Acid

Step-by-Step Workflow:

-

Catalyst Activation:

-

Mix Indole, Pd(OAc)₂, and Oxidant in the reaction vessel.

-

Add Phenyl Formate (2.0 equiv).

-

-

Reaction:

-

Purification:

-

Filter through a Celite pad to recover Palladium.

-

Concentrate filtrate.

-

Comparative Data Summary

| Feature | Method A: Fischer (PPA) | Method B: Hemetsberger (Flow) | Method C: Pd-Catalyzed |

| Scale Potential | High (kg to ton) | Medium (100g to kg) | Low/Medium (g to 100g) |

| Cost Efficiency | Excellent (Cheap reagents) | Moderate (Specialized equipment) | Low (Pd catalyst cost) |

| Safety | Moderate (Exothermic) | Excellent (Contained azide) | Good (No toxic gas) |

| Regioselectivity | Poor for meta-substrates | Excellent (Pre-defined) | Good (C2 favored) |

| Atom Economy | Low (Ammonia loss) | Low (N2 loss) | High (Direct C-H) |

References

-

Fischer Indole Scale-Up

-

Hemetsberger-Knittel & Flow Chemistry

-

Seeberger, P. H., et al. "Continuous Flow Synthesis of Indoles via the Hemetsberger–Knittel Reaction."[3] Beilstein J. Org. Chem., 2011. Link

-

Jones, G. B., et al.[10] "Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry." Bioorg.[10] Med. Chem. Lett., 2013.[10] Link

-

-

Palladium Catalyzed Carbonylation

-

Li, P., et al.[6] "Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols." J. Org.[6][11] Chem., 2024.[6][8][11] (Describes the modern CO-surrogate approach). Link

- Vertex AI Search Result 1.1: "Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination." (Confirming C2 regioselectivity).

-

-

General Process Chemistry

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols [organic-chemistry.org]

- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]

- 9. scite.ai [scite.ai]

- 10. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole synthesis [organic-chemistry.org]

- 12. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid via recrystallization. We will explore the theoretical basis for solvent selection, provide step-by-step experimental protocols, and offer solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid that influence solvent choice?

A1: The solubility characteristics of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid are governed by a combination of polar and nonpolar functionalities within its structure. Understanding these features is the first step in rational solvent selection.

-

Polar Moieties: The molecule contains a carboxylic acid group (-COOH) and a nitro group (-NO₂). Both are highly polar and capable of forming strong hydrogen bonds. The indole nitrogen (-NH) can also participate in hydrogen bonding. These groups favor solubility in polar solvents, such as alcohols or water.

-

Nonpolar Moieties: The presence of a phenyl ring and the fused indole ring system constitutes a large, rigid, and nonpolar surface area. These aromatic systems can engage in π-π stacking interactions, suggesting some solubility in aromatic or less polar solvents.

-

Overall Polarity: The combination of these features makes the molecule a polar aromatic compound. It is expected to be poorly soluble in nonpolar solvents like hexanes and sparingly soluble in water, but show good solubility in highly polar organic solvents.[1] A related compound, 7-nitroindole-2-carboxylic acid, is noted to be soluble in DMSO.[2]

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[3] This differential solubility is crucial for achieving high recovery of the purified product. Other important properties include:

-

Inertness: The solvent must not react with the compound.

-

Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.[4]

-

Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[5]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

-

Crystal Quality: The solvent should facilitate the formation of well-defined, easily filterable crystals, not oils or amorphous precipitates.

Q3: Which single solvents are promising candidates for initial screening?

A3: Based on the principle of "like dissolves like" and the structural analysis in Q1, a range of solvents should be tested.[3] For aromatic carboxylic acids, common choices include alcohols, aqueous alcohol mixtures, toluene, or acetic acid.[6] For a related compound, 4-nitroindole, solvents like methanol, ethanol, or acetonitrile have been successfully used.[7]

The following table summarizes potential solvents for initial screening.

| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration | Potential Issues |

| Ethanol | 78 | Polar Protic | The hydroxyl group can hydrogen bond with the carboxylic acid, nitro, and indole N-H groups. A common, effective solvent for many organic solids.[8] | Might be too good a solvent, leading to low recovery. An aqueous ethanol mixture may be required. |

| Methanol | 65 | Polar Protic | Similar to ethanol but more polar. May dissolve the compound at room temperature, making it unsuitable alone.[3] | High solubility may lead to poor yield.[5] |

| Isopropanol | 82 | Polar Protic | Less polar than ethanol; may provide a better solubility differential between hot and cold conditions. | Higher boiling point makes it slightly harder to remove. |

| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent that is a good general choice for many organic compounds.[8] | May co-crystallize with the product in some cases.[9] |

| Acetone | 56 | Polar Aprotic | A strong, polar solvent. Often used in mixed-solvent systems with a nonpolar anti-solvent like hexanes.[8] | Low boiling point provides a small temperature range for recrystallization.[4] |

| Acetic Acid | 118 | Polar Protic | The carboxylic acid functionality can interact strongly with the solute. Often used for purifying other aromatic acids.[6] | High boiling point makes it difficult to remove completely. May require co-evaporation with a more volatile solvent. |

| Toluene | 111 | Nonpolar (Aromatic) | The aromatic nature can solubilize the phenyl and indole rings at high temperatures. | High boiling point. The compound's polarity may limit its solubility even when hot. |

Q4: When should I consider a mixed-solvent system?

A4: A mixed-solvent system, also known as a solvent-antisolvent system, is employed when no single solvent provides the ideal solubility profile.[3] This is a common scenario for compounds with complex structures like the one . You should consider this approach if:

-

The compound is too soluble in one solvent (e.g., ethanol) even when cold.

-

The compound is poorly soluble in another solvent (e.g., water or hexanes) even when hot.

In this technique, the compound is dissolved in a minimum amount of a hot "good" solvent, and a "poor" solvent (the antisolvent) is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and cooled slowly to induce crystallization.[10] Common miscible pairs include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[8]

Experimental Protocols & Workflow

Workflow for Solvent Selection and Recrystallization

The following diagram outlines the logical workflow for developing a successful recrystallization protocol.

Caption: Decision workflow for recrystallization solvent selection.

Protocol 1: Systematic Solvent Screening

-

Preparation: Place approximately 10-20 mg of the crude solid into several small test tubes.

-

Room Temperature Test: To each tube, add a different candidate solvent (from the table above) dropwise, vortexing after each addition. Observe if the solid dissolves readily at room temperature. If it does, that solvent is likely too good and should be set aside as a potential "good" solvent for a mixed-solvent pair.

-

Hot Solvent Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a sand bath or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. An ideal single solvent will dissolve the compound in a minimal amount of hot solvent.[5]

-

Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

-

Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will produce a large crop of well-defined crystals. If a substance separates as a liquid, it has "oiled out," and that solvent is likely unsuitable on its own.[3]

Protocol 2: General Single-Solvent Recrystallization

-

Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the flask to the solvent's boiling point with constant stirring. Add just enough hot solvent to completely dissolve the solid.[5]

-

Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

-

Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals. Once at room temperature, the flask can be moved to an ice bath to maximize yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[3][5]

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Troubleshooting Guide

Issue 1: The compound "oils out" during cooling.

-

Problem: Instead of forming solid crystals, the compound separates from the solution as a liquid phase.

-

Cause: This typically occurs when the solution becomes saturated at a temperature that is above the melting point of the solute in the impure solvent system.[3] It can also happen if the solution is cooled too rapidly or is too concentrated.

-

Solutions:

-

Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[4]

-

Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.

-

Change Solvents: The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or switch to a mixed-solvent system.

-

Issue 2: No crystals form upon cooling.

-

Problem: The solution remains clear even after cooling in an ice bath.

-

Cause: The solution is not supersaturated. This is usually because too much solvent was added during the dissolution step.[5]

-

Solutions:

-

Evaporate Solvent: Gently boil off some of the solvent to increase the concentration of the solute. Allow the solution to cool again.

-

Induce Crystallization: If the solution is suspected to be supersaturated, crystallization can be induced by scratching the inside surface of the flask with a glass rod just below the liquid level. The microscopic scratches provide nucleation sites for crystal growth.[5]

-

Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[5]

-

Add an Antisolvent: If using a single solvent, carefully add a few drops of a miscible antisolvent (a liquid in which the compound is insoluble) to induce precipitation.

-

Issue 3: The yield is very low.

-

Problem: Only a small amount of product is recovered after filtration.

-

Cause: Several factors can lead to poor recovery.

-

Solutions:

-

Minimize Hot Solvent: Ensure you used the absolute minimum amount of hot solvent required for dissolution. Any excess will retain more product in the mother liquor upon cooling.[5]

-